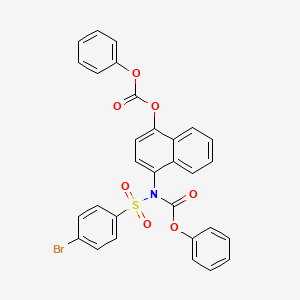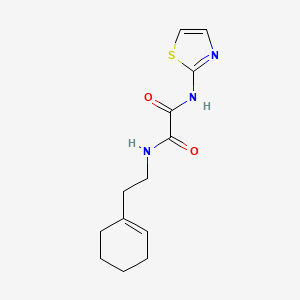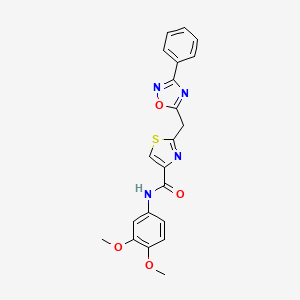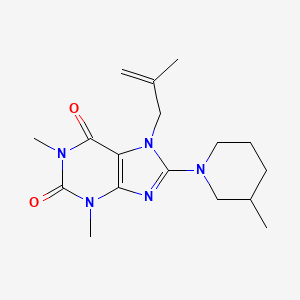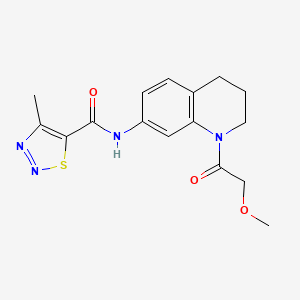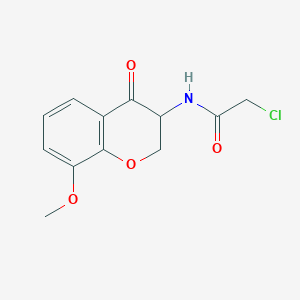
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways. Moreover, it has been shown to inhibit the replication of certain viruses such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various pharmacological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. One of the areas of interest is its potential application in the treatment of Alzheimer's disease. Since the compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease, it may have therapeutic potential in this area. Another area of interest is its antiviral activity, which may be explored further for the development of antiviral drugs. Additionally, the compound's anti-inflammatory and antitumor activities may be further investigated for their potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide involves the reaction of 8-methoxy-4-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form 8-chloro-4-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with N-(2-aminoethyl)acetamide to yield 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In addition, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-17-9-4-2-3-7-11(16)8(6-18-12(7)9)14-10(15)5-13/h2-4,8H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKPNIDPIYYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

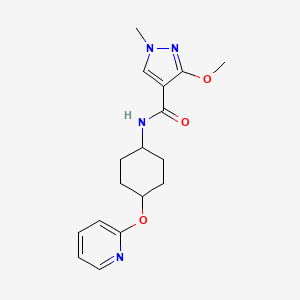
![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
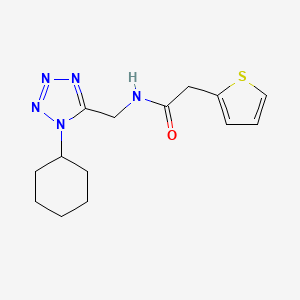
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
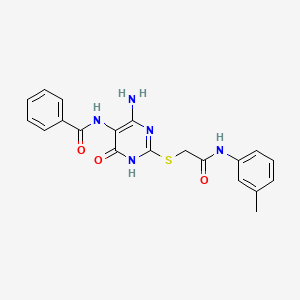
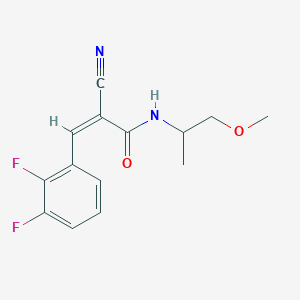
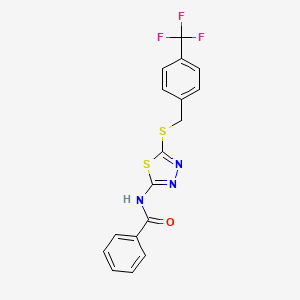
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
